

spectroscopic data for 4,5-Dibromo-2-furaldehyde (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Dibromo-2-furaldehyde

Cat. No.: B1269445

[Get Quote](#)

A comprehensive analysis of the spectroscopic characteristics of **4,5-Dibromo-2-furaldehyde** is presented in this technical guide, designed for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of published experimental spectra in the public domain, this guide focuses on predicted data derived from established spectroscopic principles and comparison with analogous structures.

Spectroscopic Data Summary

The anticipated spectroscopic data for **4,5-Dibromo-2-furaldehyde** (CAS No: 2433-85-4) are summarized below. These values are predicted based on the molecular structure and typical ranges for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show two signals corresponding to the aldehydic proton and the furan ring proton.

Predicted Chemical Shift (δ , ppm)	Assignment	Multiplicity	Coupling Constant (J, Hz)	Notes
9.5 - 10.0	Aldehyde proton (-CHO)	Singlet (s)	N/A	Aldehydic protons are highly deshielded and appear in this characteristic downfield region[1].
7.2 - 7.5	Furan ring proton (H-3)	Singlet (s)	N/A	The single proton on the furan ring is expected in the aromatic region. Its exact shift is influenced by the adjacent aldehyde group and bromine atoms. Due to the absence of adjacent protons, it will appear as a singlet.

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum is predicted to display five distinct signals for the five carbon atoms in the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment	Notes
175 - 185	Aldehyde carbonyl carbon (C=O)	The carbonyl carbon of an aldehyde is typically found in this downfield region[1].
150 - 155	C2 (Carbon bearing the aldehyde group)	This carbon is deshielded due to its attachment to the electronegative oxygen of the furan ring and the carbonyl group.
120 - 125	C3 (Carbon bearing a hydrogen atom)	This carbon is expected in the aromatic/olefinic region.
115 - 120	C4 (Carbon bearing a bromine atom)	The chemical shift is influenced by the shielding effect of the bromine atom.
110 - 115	C5 (Carbon bearing a bromine atom)	Similar to C4, its chemical shift is influenced by the attached bromine.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the carbonyl and furan ring vibrations.

Predicted Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity	Notes
2850 - 2950	C-H stretch (aldehyde)	Medium	Characteristic C-H stretching of the aldehyde group.
1680 - 1710	C=O stretch (carbonyl)	Strong	A strong absorption in this region is indicative of a conjugated aldehyde[1].
1550 - 1600	C=C stretch (furan ring)	Medium	Aromatic ring stretching vibrations.
1000 - 1200	C-O-C stretch (furan ring)	Strong	Characteristic stretching of the ether linkage within the furan ring.
600 - 800	C-Br stretch	Medium-Strong	Carbon-bromine bond stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

m/z (mass-to-charge ratio)	Assignment	Notes
252, 254, 256	$[M]^+$ (Molecular ion)	The presence of two bromine atoms will result in a characteristic M, M+2, and M+4 pattern with an approximate intensity ratio of 1:2:1.
223, 225, 227	$[M-CHO]^+$	Fragment corresponding to the loss of the formyl group (CHO). The 1:2:1 isotopic pattern will be retained.
174, 176	$[M-Br]^+$	Fragment resulting from the loss of one bromine atom. A 1:1 isotopic pattern is expected.
95	$[M-2Br]^+$	Fragment corresponding to the loss of both bromine atoms.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

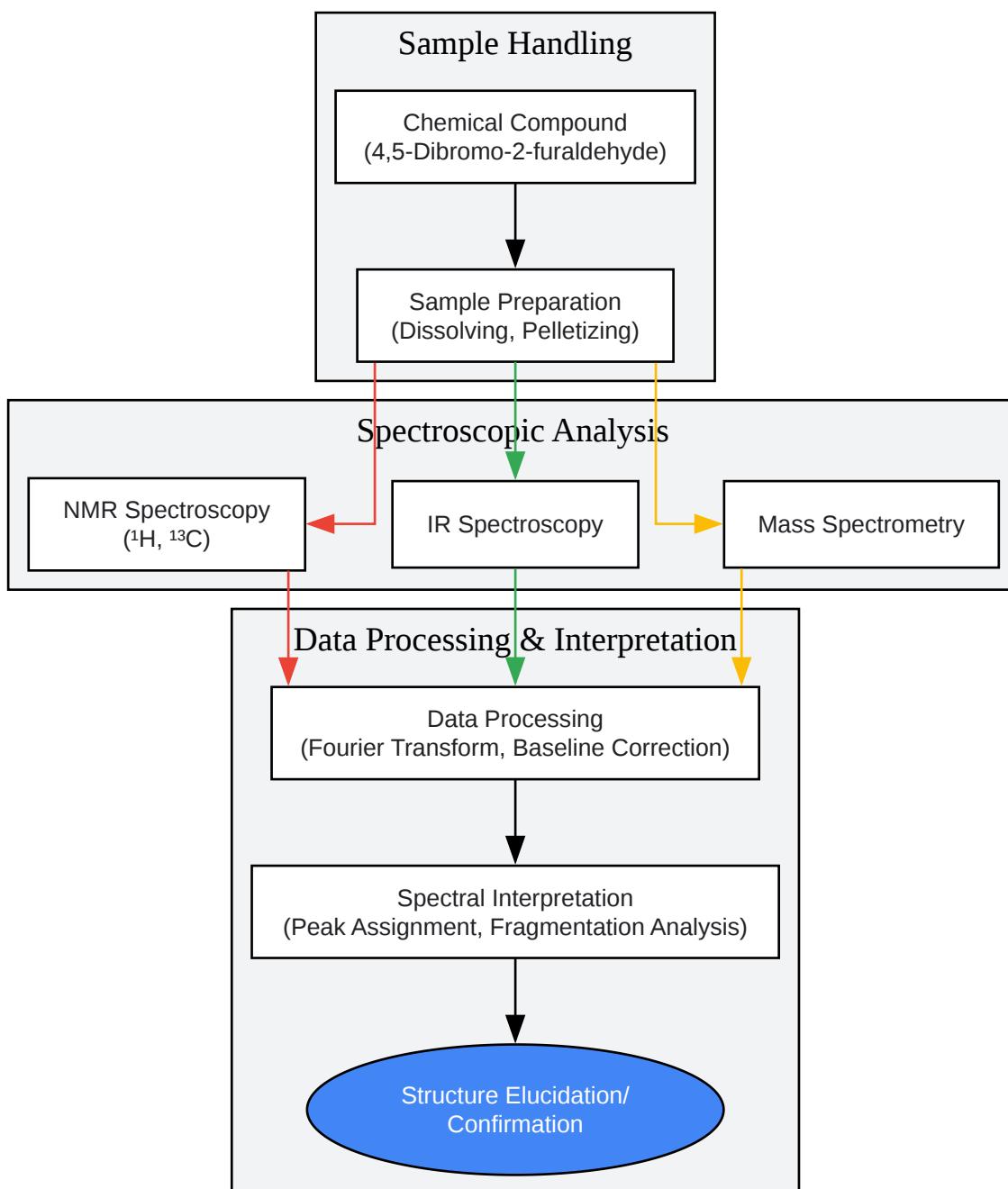
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4,5-Dibromo-2-furaldehyde** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, $CDCl_3$). The use of a solvent with a known residual peak is recommended for referencing (e.g., $CHCl_3$ at 7.26 ppm for 1H NMR and 77.16 ppm for ^{13}C NMR). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration ($\delta = 0.00$ ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- 1H NMR Acquisition:

- Acquire a one-dimensional proton spectrum.
- Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- Signal-to-noise ratio can be improved by acquiring multiple scans (e.g., 8-16).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - A larger number of scans (e.g., 128-1024 or more) is typically required due to the low natural abundance of ^{13}C .
 - Use a 45-90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of the protons.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).


- Place the sample in the spectrometer and record the sample spectrum.
- Typically, data is collected over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .
- Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition:
 - EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source where it is bombarded with a beam of electrons (typically 70 eV).
 - ESI-MS: Infuse the sample solution directly into the ESI source.
 - Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-500).
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution pattern is crucial for identifying the presence of bromine.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4,5-Dibromo-2-furaldehyde**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aldehyde - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [spectroscopic data for 4,5-Dibromo-2-furaldehyde (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1269445#spectroscopic-data-for-4-5-dibromo-2-furaldehyde-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com